![molecular formula C15H15NO6 B3834957 N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine](/img/structure/B3834957.png)
N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine
Descripción general
Descripción
N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine, also known as MCG, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a derivative of the naturally occurring compound, coumarin, and has been shown to possess a range of biological activities.
Mecanismo De Acción
The mechanism of action of N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine is not fully understood. However, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine has been shown to possess a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine has also been shown to possess a range of biological activities, making it a versatile compound for use in various assays.
However, there are also limitations to the use of N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine has not been extensively studied in vivo, which can limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine. One area of research is the investigation of its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine has been shown to possess neuroprotective properties, and further research is needed to fully understand its potential therapeutic applications.
Another area of research is the investigation of the molecular mechanisms underlying the biological activities of N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine. The identification of its molecular targets could lead to the development of more specific and effective therapeutic agents.
Conclusion:
In conclusion, N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine is a synthetic compound that has been extensively studied for its potential therapeutic applications. It possesses anti-inflammatory, antioxidant, and anti-tumor properties and has been investigated for its potential use in the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anti-tumor properties. N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine has been investigated for its potential use in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.
Propiedades
IUPAC Name |
2-[2-(4-methyl-2-oxochromen-7-yl)oxypropanoylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6/c1-8-5-14(19)22-12-6-10(3-4-11(8)12)21-9(2)15(20)16-7-13(17)18/h3-6,9H,7H2,1-2H3,(H,16,20)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSKDKDFBRJGTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



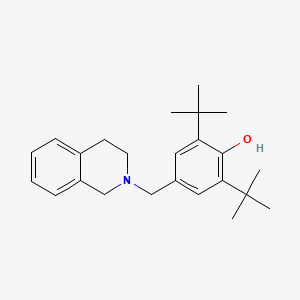
![1-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-propanol](/img/structure/B3834892.png)
![2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]alaninate](/img/structure/B3834904.png)
![4-methoxy-N'-[(5-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B3834930.png)
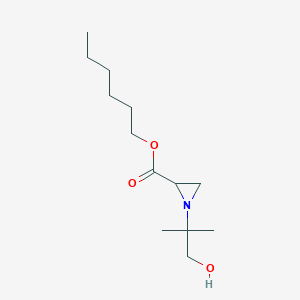
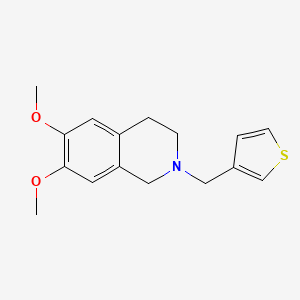
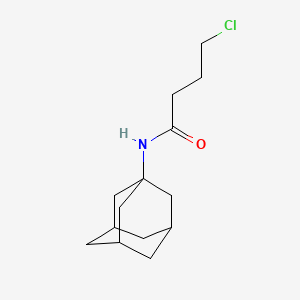
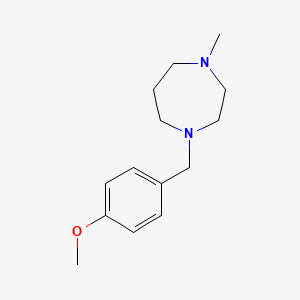


![2-(4-{[5-(2-chlorophenyl)-2-furyl]methyl}-1-isopropyl-2-piperazinyl)ethanol](/img/structure/B3834971.png)
![N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B3834972.png)
![2-{4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B3834980.png)
